molecular formula C19H21N5 B12743783 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline CAS No. 116979-35-2

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline

Katalognummer: B12743783
CAS-Nummer: 116979-35-2
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: CSPLHNLVWWQLIF-ZYFOBHMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, fused to an ergoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrimidine ring, followed by its attachment to the ergoline structure. The pyrimidine ring can be synthesized through a series of reactions involving acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . These reactions include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate reagents, solvents, and catalysts to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions, can be employed . Additionally, the use of environmentally benign organoboron reagents can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions can introduce different substituents on the pyrimidine ring or the ergoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield methylsulfonyl derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. In the case of its neuroprotective and anti-inflammatory properties, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that it can modulate cellular processes and signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is unique due to its specific ergoline structure fused with a pyrimidine ring. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

116979-35-2

Molekularformel

C19H21N5

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H21N5/c1-24-10-12(15-5-6-21-19(20)23-15)7-14-13-3-2-4-16-18(13)11(9-22-16)8-17(14)24/h2-6,9,12,14,17,22H,7-8,10H2,1H3,(H2,20,21,23)/t12-,14?,17-/m1/s1

InChI-Schlüssel

CSPLHNLVWWQLIF-ZYFOBHMOSA-N

Isomerische SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N

Kanonische SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.